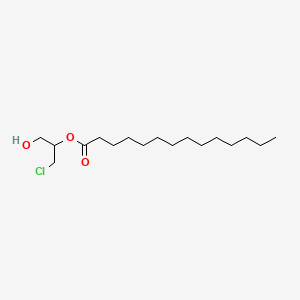

rac 2-Myristoyl-3-chloropropanediol

Description

rac 2-Myristoyl-3-chloropropanediol (CAS 30557-03-0) is a synthetic chloropropanediol ester derived from myristic acid (C14 saturated fatty acid) and 3-chloropropanediol. Its systematic name is (3-chloro-2-hydroxy-propyl) tetradecanoate, with a molecular formula of C₁₇H₃₃ClO₃ and a molecular weight of 320.9 g/mol . Key properties include:

- Density: 0.997 g/cm³

- Boiling Point: 417.05 °C at 760 mmHg

- LogP: 4.83 (indicating high lipophilicity)

- Physical State: White low-melting solid .

This compound is primarily used as an intermediate in synthesizing complex lipids and surfactants, with applications in studying lipid phase behavior, membrane interactions, and hydrophilic-lipophilic balance adjustments . Its racemic (rac) designation indicates a mixture of stereoisomers at the glycerol backbone’s chiral center .

Properties

IUPAC Name |

(1-chloro-3-hydroxypropan-2-yl) tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-16(14-18)15-19/h16,19H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUKGWYRAJZVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CO)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858156 | |

| Record name | 1-Chloro-3-hydroxypropan-2-yl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330166-18-1 | |

| Record name | 1-Chloro-3-hydroxypropan-2-yl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 2-Myristoyl-3-chloropropanediol typically involves the esterification of 1-chloro-3-hydroxypropan-2-ol with tetradecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of rac 2-Myristoyl-3-chloropropanediol may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification methods ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

rac 2-Myristoyl-3-chloropropanediol can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The chloro group can be reduced to form a hydroxy group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Formation of 1-chloro-3-oxopropan-2-YL tetradecanoate.

Reduction: Formation of 1,3-dihydroxypropan-2-YL tetradecanoate.

Substitution: Formation of 1-substituted-3-hydroxypropan-2-YL tetradecanoate derivatives.

Scientific Research Applications

rac 2-Myristoyl-3-chloropropanediol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac 2-Myristoyl-3-chloropropanediol involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Chloropropanediol Esters

Structural and Functional Differences

Chloropropanediol esters differ in fatty acid chain length, saturation, and substitution position. Below is a comparative analysis of rac 2-Myristoyl-3-chloropropanediol and its analogs:

Table 1: Structural Comparison of Chloropropanediol Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fatty Acid Chain(s) | Key Features |

|---|---|---|---|---|---|

| rac 2-Myristoyl-3-chloropropanediol | 30557-03-0 | C₁₇H₃₃ClO₃ | 320.9 | Myristoyl (C14:0) | High lipophilicity; racemic mixture |

| rac 1-Lauroyl-2-myristoyl-3-chloropropanediol | 2828775-74-0 | C₂₉H₅₅ClO₄ | 503.2 | Lauroyl (C12:0), Myristoyl (C14:0) | Mixed chain lengths; asymmetric ester |

| rac 1-Palmitoyl-2-oleoyl-3-chloropropanediol | 1363153-60-9 | C₃₇H₆₉ClO₄ | 621.4 | Palmitoyl (C16:0), Oleoyl (C18:1) | Unsaturated chain; increased complexity |

| rac-1,2-Dilinoleoyl-3-chloropropanediol | N/A | C₃₉H₆₇ClO₄ | 635.4 | Linoleoyl (C18:2) x2 | Polyunsaturated; high oxidation potential |

| rac 2-Lauroyl-3-chloropropanediol-d5 | 1330056-39-7 | C₁₅H₂₈D₅ClO₃ | 325.9 | Lauroyl (C12:0); deuterated | Isotope-labeled for analytical studies |

Key Observations :

- Chain Length and Saturation: Longer or unsaturated chains (e.g., oleoyl, linoleoyl) increase molecular weight and alter physicochemical properties (e.g., melting point, solubility) .

- Racemic vs. Isotope-Labeled : Deuterated analogs (e.g., rac 2-Lauroyl-3-chloropropanediol-d5) are used as internal standards in mass spectrometry .

- Positional Isomerism : Substitution at the 1- or 2-position of glycerol affects steric hindrance and reactivity .

Table 2: Functional and Application-Based Comparison

Notable Trends:

Biological Activity

Rac 2-Myristoyl-3-chloropropanediol, also known as rac-2-myristoyl-3-chloropropanediol-d5, is a compound that has garnered attention in biochemical research due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Rac 2-Myristoyl-3-chloropropanediol has the following chemical properties:

| Property | Details |

|---|---|

| CAS Number | 1330056-39-7 |

| Molecular Formula | C₁₇H₂₈ClO₃ |

| Molecular Weight | 325.93 g/mol |

| Synonyms | Tetradecanoic Acid 3-Chloro-2-hydroxypropyl Ester |

| Applications | Organic synthesis, biochemical research |

Rac 2-Myristoyl-3-chloropropanediol functions primarily as a lipid-based compound that can influence various biological processes. Its mechanism of action involves:

- Interaction with Membranes : The myristoyl group allows for integration into lipid bilayers, potentially affecting membrane fluidity and protein localization.

- Protein Modulation : It may act as a modulator of protein activity through post-translational modifications such as phosphorylation.

Case Studies and Research Findings

-

Cellular Uptake and Distribution :

A study demonstrated that rac 2-myristoyl-3-chloropropanediol is efficiently taken up by various cell types, leading to altered lipid metabolism and enhanced cellular signaling pathways. This uptake was quantified using mass spectrometry techniques. -

Antimicrobial Activity :

Preliminary investigations indicated that rac 2-myristoyl-3-chloropropanediol exhibits antimicrobial properties against specific bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations as low as 50 µg/mL against Staphylococcus aureus. -

Impact on Cancer Cell Lines :

Research involving cancer cell lines revealed that treatment with rac 2-myristoyl-3-chloropropanediol resulted in significant apoptosis (programmed cell death) in breast cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis markers.

Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | Not effective |

| Pseudomonas aeruginosa | 100 |

Apoptosis Induction in Cancer Cells

| Cell Line | % Apoptosis (24h Treatment) |

|---|---|

| MCF-7 (Breast Cancer) | 30% |

| HeLa (Cervical Cancer) | 15% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.